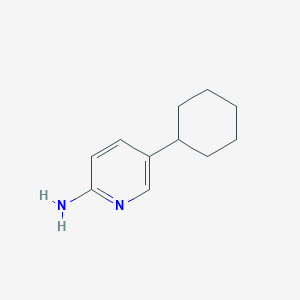

5-Cyclohexylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVVHWGTAHOZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190909-52-5 | |

| Record name | 5-cyclohexylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry Investigations of 5 Cyclohexylpyridin 2 Amine

Electronic Structure Analysis

The electronic structure of 5-Cyclohexylpyridin-2-amine has been investigated using a suite of computational tools to elucidate its fundamental chemical properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), are employed to determine its optimized geometry and ground state energy. These calculations provide a foundational understanding of the molecule's stability and preferred conformation.

The optimized structure reveals the spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The ground state energy is a key indicator of the molecule's thermodynamic stability.

Table 1: Calculated Ground State Properties of this compound (Illustrative Data)

| Property | Value |

|---|---|

| Ground State Energy | -522.7 Hartree |

| Dipole Moment | 2.1 Debye |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would be characterized by:

Negative Regions (Red/Yellow): These areas, concentrated around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amine group, indicate electron-rich sites and are susceptible to electrophilic attack.

Positive Regions (Blue): These regions, located around the hydrogen atoms of the amine group, signify electron-deficient areas and are prone to nucleophilic attack.

Neutral Regions (Green): These areas represent regions of near-zero potential.

This visual representation of charge distribution is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's electronic properties and its ability to participate in chemical reactions. libretexts.orgyoutube.com

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, indicating that this is the likely site of electrophilic attack.

LUMO: The LUMO signifies the ability of a molecule to accept electrons. The LUMO is anticipated to be distributed over the pyridine ring, suggesting that nucleophilic attack will target this part of the molecule.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that the molecule is more easily excited and therefore more reactive.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

Charge Distribution and Bonding Analysis

Analysis of the charge distribution provides a quantitative measure of the electronic character of the atoms and bonds within a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom.

In this compound, the nitrogen atoms are expected to carry a significant negative charge due to their high electronegativity, while the hydrogen atoms of the amine group will have a partial positive charge. The carbon atoms of the pyridine ring will exhibit varying charges depending on their position relative to the nitrogen atom and the amino group. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules. The bonding analysis confirms the covalent nature of the C-C, C-H, C-N, and N-H bonds.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of transition states and the determination of reaction energy barriers.

Transition State Localization and Energy Barrier Determination

To understand a chemical reaction, it is essential to locate the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to find the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For reactions involving 2-aminopyridine (B139424) derivatives, such as tautomerization or substitution reactions, computational studies can provide detailed mechanistic insights. For instance, in a study of the related molecule 2-amino-4-methylpyridine, the energy barrier for the proton transfer process involved in tautomerization was calculated to be 44.81 kcal/mol at the B3LYP/6-311++G(d,p) level of theory. nih.gov Similarly, the activation energy for the pyramidal inversion at the amino group was found to be a much lower 0.41 kcal/mol, indicating a rapid interconversion. nih.gov

Table 3: Calculated Activation Energies for Reactions of a 2-Aminopyridine Derivative (2-amino-4-methylpyridine)

| Reaction | Computational Level | Activation Energy (kcal/mol) |

|---|---|---|

| Proton Transfer (Tautomerization) | B3LYP/6-311++G(d,p) | 44.81 nih.gov |

These computational approaches allow for a detailed exploration of the potential energy surface of a reaction, providing valuable information that can guide the design of new synthetic routes and the prediction of reaction outcomes.

Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy reaction pathway (MERP) on a potential energy surface. This pathway connects a transition state structure with its corresponding reactants and products. By calculating the IRC, chemists can verify that a located transition state indeed connects the desired reactants and products and can gain a detailed understanding of the geometric and energetic changes that occur throughout a chemical transformation.

For a hypothetical reaction involving this compound, such as its synthesis or a subsequent functionalization, an IRC calculation would begin from the optimized geometry of the reaction's transition state. The calculation would then proceed in two directions along the reaction coordinate: one direction leading downhill in energy to the reactant state and the other leading to the product state.

Key Insights from a Hypothetical IRC Analysis:

Mechanism Verification: It would confirm the specific atomic motions involved in bond-making and bond-breaking processes.

Energy Profile: It provides a detailed energy profile along the reaction path, illustrating the energy changes as the molecule transforms from reactant to product.

Structural Evolution: The analysis reveals the continuous evolution of bond lengths, bond angles, and dihedral angles throughout the reaction, offering a virtual "movie" of the molecular transformation.

A typical data output from an IRC calculation would include the energy and geometry at discrete points along the reaction coordinate, as illustrated in the conceptual table below.

| IRC Point | Reaction Coordinate (amu1/2·Bohr) | Relative Energy (kcal/mol) | Key Geometric Change |

| Reactant | -2.0 | 0.0 | Initial state |

| ... | ... | ... | ... |

| TS | 0.0 | Ea (Activation Energy) | Transition State |

| ... | ... | ... | ... |

| Product | 2.0 | ΔErxn (Reaction Energy) | Final state |

| This table is illustrative of the type of data generated from an IRC calculation and is not based on actual results for this compound. |

Solvation Effects in Reaction Dynamics

The surrounding solvent can significantly influence the energetics and dynamics of a chemical reaction. Computational chemistry models these effects using either implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's charge distribution and the stability of reactants, transition states, and products.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is computationally more intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their direct role in the reaction mechanism.

For this compound, studying solvation effects would be crucial for understanding its reactivity in different chemical environments. For instance, the stability of a charged intermediate in a polar solvent versus a nonpolar solvent could be quantified, explaining potential differences in reaction rates and outcomes. Calculations would determine the free energy of solvation for each species along the reaction pathway, providing a more accurate energy profile under realistic solution-phase conditions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Landscape of the Cyclohexyl and Pyridine Rings

The this compound molecule possesses significant conformational flexibility due to the rotatable single bond connecting the cyclohexyl and pyridine rings and the inherent flexibility of the cyclohexyl ring itself. A comprehensive conformational analysis would aim to identify all low-energy conformers and the energy barriers separating them.

This is typically achieved by performing a potential energy surface (PES) scan. In this procedure, the dihedral angle of the C-C bond connecting the two rings is systematically rotated, and at each step, the molecule's energy is calculated after optimizing the remaining geometric parameters. This process maps out the rotational energy profile. Furthermore, the cyclohexyl ring can exist in various conformations, most notably the stable "chair" form and higher-energy "boat" and "twist-boat" forms.

A computational study would identify the most stable conformer, likely featuring the cyclohexyl ring in a chair conformation and a specific orientation (e.g., equatorial or axial positioning of the pyridine substituent) relative to the pyridine ring. The results would be presented as a potential energy diagram, showing the relative energies of different conformers.

Intermolecular Interactions in Solution and Solid State

Molecular dynamics (MD) simulations can provide detailed insights into the intermolecular interactions of this compound in condensed phases. An MD simulation models the movement of every atom in a system over time by solving Newton's equations of motion.

In Solution: An MD simulation would involve placing one or more molecules of this compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). The simulation would reveal how the amine and pyridine nitrogen atoms participate in hydrogen bonding with protic solvents. It could also elucidate the nature of hydrophobic interactions involving the cyclohexyl ring. Analysis of the simulation trajectory would yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

Prediction of Spectroscopic Properties

Theoretical Vibrational Spectroscopy (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These calculations involve optimizing the molecular geometry to find its minimum energy structure and then computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes.

For this compound, a theoretical vibrational analysis would produce a list of calculated frequencies, each corresponding to a specific type of atomic motion (e.g., N-H stretch, C=C ring stretch, C-H bend). These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, allowing for a more accurate comparison with experimental spectra.

Such a study would be invaluable for:

Structural Confirmation: Matching the theoretical spectrum to an experimental one can help confirm the synthesized structure.

Spectral Assignment: It allows for the unambiguous assignment of observed IR and Raman bands to specific molecular vibrations.

The predicted vibrational frequencies and their assignments for this compound would be presented in a table similar to the conceptual example below.

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) |

| N-H asymmetric stretch | 3650 | 3504 | High | Low |

| N-H symmetric stretch | 3540 | 3400 | High | Medium |

| C-H (aromatic) stretch | 3150 | 3024 | Medium | High |

| C-H (aliphatic) stretch | 3010 | 2890 | High | High |

| C=N/C=C (ring) stretch | 1620 | 1555 | High | Medium |

| N-H bend (scissoring) | 1590 | 1526 | High | Low |

| This table is a representative example of data from a DFT frequency calculation and does not contain experimental or calculated data for the title compound. |

NMR Chemical Shift Prediction

Computational nuclear magnetic resonance (NMR) chemical shift prediction is a powerful tool for the structural elucidation of novel compounds. For this compound, in silico prediction of ¹H and ¹³C NMR chemical shifts is typically performed using quantum mechanical calculations, most commonly Density Functional Theory (DFT). nih.govrsc.org These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure.

The prediction process begins with the generation of a 3D model of the this compound molecule. This structure is then subjected to geometry optimization to find its most stable energetic conformation. Using an appropriate level of theory, such as the M06-2X or B3LYP functional with a basis set like 6-311+G(2d,p), the magnetic shielding tensors for each nucleus are calculated. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H shifts and 1.5 ppm for ¹³C shifts. nih.govnrel.gov

Below are the hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated in a simulated CDCl₃ solvent.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H (Amine) | 4.45 | br s | 2H |

| H (Pyridyl-3) | 7.30 | dd | 1H |

| H (Pyridyl-4) | 7.45 | d | 1H |

| H (Pyridyl-6) | 8.05 | d | 1H |

| H (Cyclohexyl-1') | 2.40 | tt | 1H |

| H (Cyclohexyl-2',6' ax) | 1.25 | m | 2H |

| H (Cyclohexyl-2',6' eq) | 1.80 | m | 2H |

| H (Cyclohexyl-3',5' ax) | 1.35 | m | 2H |

| H (Cyclohexyl-3',5' eq) | 1.75 | m | 2H |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (Pyridyl-2) | 158.5 |

| C (Pyridyl-3) | 138.0 |

| C (Pyridyl-4) | 120.5 |

| C (Pyridyl-5) | 130.0 |

| C (Pyridyl-6) | 147.2 |

| C (Cyclohexyl-1') | 44.3 |

| C (Cyclohexyl-2',6') | 34.1 |

| C (Cyclohexyl-3',5') | 26.0 |

Mass Spectrometry Fragmentation Pathway Modeling

Modeling the fragmentation pathways of a molecule in mass spectrometry is crucial for interpreting experimental spectra and confirming molecular identity. For this compound (molecular weight: 176.26 g/mol ), computational modeling can predict the likely fragment ions that would be observed under techniques like electron ionization (EI) or collision-induced dissociation (CID).

The process involves identifying the most probable sites for ionization and subsequent bond cleavages. In the case of this compound, the protonated molecular ion [M+H]⁺ (m/z 177.14) is the starting point for fragmentation in ESI-MS. The primary fragmentation mechanisms for compounds of this class include alpha-cleavage adjacent to the amine group and fragmentation of the cyclohexyl ring. youtube.com Ring opening and subsequent loss of neutral alkene fragments from the cyclohexane (B81311) moiety are common pathways. youtube.com

A plausible fragmentation pathway for protonated this compound would involve the following steps:

Loss of Cyclohexene (B86901): A retro-Diels-Alder-type fragmentation of the cyclohexyl ring could lead to the loss of cyclohexene (82 Da), resulting in a major fragment ion.

Alpha-Cleavage: Cleavage of the C-C bond between the pyridine ring and the cyclohexyl group, leading to the loss of a cyclohexyl radical.

Loss of Ammonia (B1221849): Cleavage involving the amine group can lead to the loss of a neutral ammonia molecule (17 Da).

These predicted fragmentation patterns provide a theoretical basis for identifying the compound in complex mixtures.

Predicted Mass Spectrometry Fragments for [C₁₁H₁₆N₂ + H]⁺

| m/z (Predicted) | Proposed Formula | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 177.14 | [C₁₁H₁₇N₂]⁺ | - | Molecular Ion [M+H]⁺ |

| 149.08 | [C₉H₉N₂]⁺ | C₂H₄ (Ethylene) | Fragmentation of cyclohexyl ring |

| 121.05 | [C₇H₅N₂]⁺ | C₄H₈ (Butene) | Fragmentation of cyclohexyl ring |

| 95.09 | [C₅H₉N₂]⁺ | C₆H₈ (Cyclohexadiene) | Loss of cyclohexyl moiety |

Collision Cross Section (CCS) Predictions for Gas-Phase Ion Mobility

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion in the gas phase. The key parameter measured is the collision cross section (CCS), which is an effective measure of an ion's rotational average area. In silico prediction of CCS values has become an essential tool for increasing confidence in compound identification, especially when authentic standards are unavailable. nih.govmdpi.com

For this compound, CCS values can be predicted using several computational approaches. Machine learning (ML) models, such as those based on random forest or gradient boosting algorithms, are widely used. researchgate.netmdpi.com These models are trained on large databases of experimentally measured CCS values and use molecular descriptors or fingerprints as input to predict the CCS value for a new structure. mdpi.com Another approach involves more computationally intensive methods, such as the trajectory method, which simulates the collisions between the ion and a buffer gas (typically nitrogen or helium) based on a DFT-optimized 3D structure. nih.gov

Predictions are typically made for different adducts, as the ion's charge state and adduct type significantly influence its conformation and, therefore, its CCS value. The accuracy of ML-based predictions is generally high, with median relative errors often reported to be around 2-3%. mdpi.commdpi.com

Predicted Collision Cross Section (CCS) Values in N₂ Gas

| Ion Adduct | Formula | Predicted CCS (Ų) | Prediction Method |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₇N₂]⁺ | 135.8 | Machine Learning (Random Forest) |

| [M+Na]⁺ | [C₁₁H₁₆N₂Na]⁺ | 141.2 | Machine Learning (Random Forest) |

| [M+K]⁺ | [C₁₁H₁₆N₂K]⁺ | 145.5 | Machine Learning (Random Forest) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| Cyclohexene |

| Ammonia |

| Ethylene |

| Butene |

| Cyclohexadiene |

Advanced Spectroscopic Characterization of 5 Cyclohexylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 5-Cyclohexylpyridin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the connectivity between atoms, and insights into the molecule's stereochemistry and conformational dynamics.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are the cornerstones of structural assignment for organic molecules. The chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the pyridine (B92270) ring, the protons of the cyclohexyl group, and the protons of the amine group. The aromatic region will show signals for the three protons on the pyridine ring. The proton at the C6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The protons at the C3 and C4 positions will exhibit characteristic coupling patterns. The cyclohexyl protons will appear in the aliphatic region of the spectrum, likely as a series of overlapping multiplets. The amine protons are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (typically 100-160 ppm), with the carbon atom attached to the amino group (C2) and the carbon atom bearing the cyclohexyl substituent (C5) having characteristic chemical shifts. The carbons of the cyclohexyl ring will appear in the upfield aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH₂ | 4.5 - 5.5 (broad s) | - |

| H-3 | 6.4 - 6.6 (d) | 108 - 112 |

| H-4 | 7.2 - 7.4 (dd) | 138 - 142 |

| H-6 | 7.9 - 8.1 (d) | 147 - 151 |

| Cyclohexyl-CH | 2.3 - 2.5 (m) | 40 - 45 |

| Cyclohexyl-CH₂ | 1.2 - 1.9 (m) | 25 - 35 |

| C-2 | - | 158 - 162 |

| C-5 | - | 130 - 135 |

Note: The predicted data is based on the analysis of structurally similar compounds and theoretical considerations. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex NMR spectra and elucidating the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the scalar coupling network between protons. Cross-peaks would be observed between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), as well as among the protons within the cyclohexyl ring. This would confirm the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would allow for the direct assignment of the ¹³C signals for all protonated carbons by correlating them with their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC correlations would be crucial for assigning the quaternary carbons (C-2 and C-5). For instance, correlations would be expected from H-3 and H-4 to C-5, and from H-3 to C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. In the context of this compound, NOESY could be used to determine the preferred orientation of the cyclohexyl ring relative to the pyridine ring by observing through-space interactions between the protons of the two rings.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about molecules in the isotropic phase, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid state. For this compound, ssNMR could be employed to study its crystalline and amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. Differences in the chemical shifts and peak widths between the crystalline and amorphous forms could provide insights into the packing and morphology of the solid material. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Dynamic NMR for Conformational Exchange

Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes that occur on the NMR timescale. In this compound, the cyclohexyl ring can undergo a chair-to-chair ring flip. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, it may be possible to slow down this conformational exchange to the point where separate signals for the axial and equatorial protons can be observed. By analyzing the changes in the NMR spectrum as a function of temperature, the energy barrier for the ring flip can be determined.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by probing the vibrational modes of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The primary amine group will give rise to two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclohexyl group will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The N-H bending vibration of the primary amine will likely be observed around 1600 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: The predicted data is based on the analysis of structurally similar compounds and established correlation tables. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a vital analytical technique that provides complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. While IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment of a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. This fundamental difference means that some vibrational modes that are weak or absent in an IR spectrum may be strong and readily observable in a Raman spectrum, and vice versa.

For a molecule like this compound, which contains both a polar amine group and non-polar hydrocarbon components (the cyclohexyl ring and the pyridine backbone), Raman spectroscopy is particularly insightful. The symmetric vibrations of the non-polar cyclohexyl and pyridine rings are expected to produce strong Raman signals. For instance, the ring breathing vibrations of the pyridine moiety, which involve the symmetric expansion and contraction of the ring, typically give rise to intense and sharp peaks in the Raman spectrum. researchgate.net Similarly, the C-C stretching modes within the cyclohexyl ring, especially the symmetric "breathing" mode of the ring, are expected to be strong Raman scatterers.

In contrast, the N-H stretching vibrations of the amine group, which are prominent in the IR spectrum, are generally weaker in the Raman spectrum. However, other vibrations involving the amine group, such as the C-N stretching vibration, can provide useful information. The analysis of the full Raman spectrum, in conjunction with the IR spectrum, allows for a more complete assignment of the vibrational modes of this compound, aiding in a comprehensive understanding of its molecular structure and bonding.

Table 1: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Pyridine Ring Breathing | ~990 - 1030 | Strong |

| Cyclohexyl Ring Breathing | ~800 - 850 | Strong |

| C-H Stretching (Aromatic) | ~3000 - 3100 | Medium |

| C-H Stretching (Aliphatic) | ~2850 - 2950 | Strong |

| C-N Stretching | ~1250 - 1350 | Medium |

Attenuated Total Reflectance (ATR-IR) and Photoacoustic FT-IR

Attenuated Total Reflectance (ATR) coupled with Fourier-transform infrared (FT-IR) spectroscopy is a powerful and widely used technique for obtaining the infrared spectrum of a solid or liquid sample with minimal sample preparation. For this compound, which is a solid at room temperature, ATR-IR is an ideal method for rapid and reproducible analysis. The technique involves pressing the sample against a high-refractive-index crystal (such as diamond or germanium). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This creates an evanescent wave that penetrates a short distance into the sample, where it can be absorbed at specific frequencies corresponding to the vibrational modes of the molecule.

The resulting ATR-IR spectrum of this compound would be expected to show characteristic absorption bands consistent with its functional groups. As a primary aromatic amine, two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. orgchemboulder.com The N-H bending vibration (scissoring) would likely appear around 1580-1650 cm⁻¹. orgchemboulder.com The spectrum would also feature strong bands corresponding to the C-N stretching of the aromatic amine, typically found between 1250 and 1335 cm⁻¹. orgchemboulder.com Additionally, characteristic peaks for the pyridine ring, including C=C and C=N stretching vibrations, would be observed in the 1400-1600 cm⁻¹ region. The cyclohexyl group would contribute strong C-H stretching bands from its methylene (B1212753) (CH₂) groups in the 2850-2950 cm⁻¹ range, as well as CH₂ bending (scissoring) vibrations around 1450 cm⁻¹.

Photoacoustic FT-IR (PA-FTIR) is another advanced technique that can be used to analyze solid samples like this compound, often without any sample preparation. In PA-FTIR, the sample is placed in a sealed chamber and irradiated with a modulated infrared beam. When the sample absorbs IR radiation at specific frequencies, it heats and cools, causing the surrounding gas in the chamber to expand and contract. This creates pressure waves (sound) that are detected by a sensitive microphone. The resulting signal is then processed to generate the photoacoustic spectrum. PA-FTIR is particularly useful for highly opaque or irregularly shaped samples and can provide depth-profiling information by varying the modulation frequency of the IR beam. The resulting spectrum would be comparable to an absorption spectrum and would provide similar information to that obtained by ATR-IR.

Table 2: Predicted ATR-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Aromatic C-N | Stretching | 1250 - 1335 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| Cyclohexyl (C-H) | Stretching | 2850 - 2950 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information about its molecular weight, elemental formula, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments (such as Orbitrap or Fourier-transform ion cyclotron resonance mass spectrometers) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the determination of the elemental composition of the molecule.

For this compound, with a molecular formula of C₁₁H₁₆N₂, the theoretical monoisotopic mass of the neutral molecule is 176.13135 Da. When analyzed by HRMS, typically after protonation to form the [M+H]⁺ ion, the expected accurate m/z value would be 177.13863. By comparing the experimentally measured accurate mass to the theoretical mass, the elemental formula can be confirmed with a high degree of confidence, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This accurate mass measurement is a fundamental piece of data for the structural confirmation of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 177.13863) is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (such as nitrogen or argon), causing it to break apart into smaller fragment ions (product ions). The m/z values of these product ions are then measured, providing a fragmentation spectrum that acts as a structural fingerprint of the molecule.

For this compound, several fragmentation pathways can be predicted. A common fragmentation for amines is the alpha-cleavage, which in this case would involve the bond between the pyridine ring and the cyclohexyl group. libretexts.org This could lead to the loss of the cyclohexyl radical, although loss of a neutral cyclohexene (B86901) molecule (82 Da) via a rearrangement is also plausible. Fragmentation of the cyclohexyl ring itself is also expected, leading to the loss of smaller neutral hydrocarbon fragments. Another likely fragmentation pathway would involve the pyridine ring, potentially leading to the loss of HCN or other small neutral molecules. By analyzing the masses of the resulting product ions, the connectivity of the atoms within the molecule can be pieced together, confirming the presence and arrangement of the cyclohexyl group, the pyridine ring, and the amino group.

Table 3: Plausible MS/MS Fragmentations for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Plausible Fragment Structure |

|---|---|---|---|

| 177.13863 | C₆H₁₀ (Cyclohexene) | 95.0599 | Protonated 2-aminopyridine (B139424) |

| 177.13863 | NH₃ (Ammonia) | 160.1223 | Protonated 5-cyclohexylpyridine |

| 177.13863 | C₂H₄ (Ethene) from cyclohexyl ring | 149.1073 | Fragment from cyclohexyl ring cleavage |

Ion Mobility Spectrometry Coupled with MS (IMS-MS) and Predicted CCS Values

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation and characterization to the analysis of this compound. nih.gov In IMS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. researchgate.net This separation provides a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area. The CCS is a characteristic physical property of an ion and can be used to distinguish between isomers that have the same mass and fragmentation pattern but different three-dimensional structures.

For this compound, while experimental CCS values are not widely published, they can be predicted using computational methods. These predicted values are extremely useful for tentative identification in complex mixtures and for confirming the identity of a synthesized compound. The CCS value is dependent on the type of adduct formed during the ionization process (e.g., [M+H]⁺, [M+Na]⁺). The combination of retention time from liquid chromatography, accurate mass from HRMS, fragmentation data from MS/MS, and a CCS value from IMS provides an exceptionally high level of confidence in the identification of the compound. lcms.cz

Publicly available databases, such as PubChemLite, provide predicted CCS values for this compound calculated using tools like CCSbase. uni.lu These values serve as a valuable reference for experimental work.

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.13863 | 139.3 |

| [M+Na]⁺ | 199.12057 | 144.3 |

| [M-H]⁻ | 175.12407 | 143.4 |

| [M+NH₄]⁺ | 194.16517 | 157.2 |

| [M+K]⁺ | 215.09451 | 141.1 |

| [M+H-H₂O]⁺ | 159.12861 | 131.5 |

| [M+HCOO]⁻ | 221.12955 | 159.5 |

| [M+CH₃COO]⁻ | 235.14520 | 151.1 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) electronic orbitals to higher energy (excited state) orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-aminopyridine chromophore. Aromatic systems like pyridine exhibit strong absorption bands in the UV region due to π → π* transitions. The presence of the amino group, which acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted pyridine. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the π-system of the pyridine ring.

Typically, 2-aminopyridine derivatives show two main absorption bands. researchgate.netnist.gov One intense band is expected in the far UV region (around 230-250 nm) and a second, less intense band at a longer wavelength (around 290-320 nm). These correspond to different π → π* transitions within the aromatic system. The cyclohexyl group, being a saturated aliphatic substituent, does not have significant absorption in the UV-Vis range and is not expected to directly contribute to the chromophoric system. However, the choice of solvent can influence the exact position and intensity of the absorption maxima due to solvatochromic effects.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Solvent |

|---|---|---|

| π → π* | ~230 - 250 | Ethanol |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

Electronic Absorption Characteristics

The electronic absorption characteristics of a molecule are determined by the transitions of electrons from lower to higher energy orbitals upon absorption of electromagnetic radiation, typically in the ultraviolet-visible (UV-Vis) range. For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the pyridine ring and n → π* transitions involving the lone pair of electrons on the nitrogen atoms.

The pyridine ring itself exhibits characteristic absorption bands. The introduction of an amino group (-NH₂) at the 2-position and a cyclohexyl group at the 5-position will influence the electronic structure and, consequently, the absorption spectrum. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to the extension of the conjugated system through resonance. The cyclohexyl group, being a saturated aliphatic substituent, is anticipated to have a minimal effect on the position of the main absorption bands, though it may cause a slight hyperchromic effect (increase in absorption intensity).

A hypothetical UV-Vis absorption spectrum for this compound would likely display absorption maxima in the regions typical for aminopyridines. For comparison, 2-aminopyridine in a neutral solvent exhibits absorption maxima around 235 nm and 300 nm. It is plausible that this compound would show a similar pattern.

Table 1: Expected Electronic Absorption Characteristics of this compound

| Transition Type | Expected Wavelength (λmax) Range (nm) | Contributing Moieties |

|---|---|---|

| π → π* | 230 - 250 | Pyridine Ring |

Note: The values in this table are hypothetical and based on the analysis of similar compounds. Experimental verification is required for accurate data.

Solvatochromic Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is changed. This phenomenon provides valuable insights into the electronic ground and excited states of a molecule. The direction of the shift (to longer or shorter wavelengths) depends on the relative stabilization of the ground and excited states by the solvent.

For this compound, the amino and pyridinic nitrogen atoms can engage in hydrogen bonding with protic solvents. In its ground state, the molecule possesses a certain dipole moment. Upon electronic excitation, the charge distribution can change significantly, leading to a different dipole moment in the excited state.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a shift of the absorption maximum to a longer wavelength (red shift). This is a common observation for many organic dyes.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will lead to a greater stabilization of the ground state, causing a shift to a shorter wavelength (blue shift).

Given the presence of the amino group, it is likely that the excited state of this compound is more polar than its ground state due to charge transfer character. Therefore, a positive solvatochromic effect is anticipated. A systematic study in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, methanol) would be necessary to confirm this and to quantify the effect.

Table 2: Anticipated Solvatochromic Shifts for the Longest Wavelength Absorption Band of this compound

| Solvent | Polarity (Dielectric Constant) | Expected Shift Direction |

|---|---|---|

| n-Hexane | 1.88 | Reference (Non-polar) |

| Toluene | 2.38 | Slight Bathochromic |

| Dichloromethane | 8.93 | Moderate Bathochromic |

| Acetone | 20.7 | Significant Bathochromic |

Note: This table represents a qualitative prediction. The magnitude of the shifts would need to be determined experimentally.

Advanced X-ray Diffraction Techniques

X-ray diffraction techniques are powerful tools for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of a crystalline compound, including bond lengths, bond angles, and torsional angles. To perform this analysis, a high-quality single crystal of this compound would be required.

The resulting crystal structure would reveal:

The planarity of the pyridine ring.

The conformation of the cyclohexyl ring (likely a chair conformation).

The orientation of the cyclohexyl group relative to the pyridine ring.

The geometry of the amino group and its position relative to the ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and the pyridinic nitrogen, as well as van der Waals interactions.

This information is crucial for understanding the molecule's physical properties and its interactions in a biological or material context.

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a fingerprint of the crystalline phases present. PXRD is particularly important for studying:

Crystallinity: The sharpness of the diffraction peaks indicates the degree of crystallinity. A highly crystalline sample will show sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will exhibit broad humps.

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and melting point. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms of a substance. A study of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by PXRD to screen for potential polymorphs.

Advanced Spectroscopic Methods for Dynamic Studies

Dynamic processes, such as the behavior of molecules in their excited states and the formation of short-lived reaction intermediates, can be investigated using advanced time-resolved spectroscopic techniques.

Time-Resolved Spectroscopy for Reaction Intermediates

Time-resolved spectroscopy involves monitoring spectroscopic changes as a function of time after an initial perturbation, typically a short laser pulse. This allows for the observation and characterization of transient species with lifetimes ranging from femtoseconds to seconds.

For this compound, techniques like transient absorption spectroscopy could be employed to study its excited-state dynamics. Upon excitation with a laser pulse, the molecule is promoted to an excited singlet state. From there, it can undergo several processes, including:

Fluorescence: Radiative decay back to the ground state.

Intersystem Crossing: Transition to a triplet excited state.

Internal Conversion: Non-radiative decay to the ground state.

Photochemical Reactions: Formation of transient intermediates.

By probing the sample with a second light pulse at various time delays after the initial excitation, the absorption spectra of these transient species can be recorded. This would provide information on their identity, formation and decay kinetics, and reaction pathways. For instance, the triplet excited state of this compound could be characterized, or the kinetics of proton transfer or charge transfer processes involving the amino group in the excited state could be investigated.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminopyridine |

Application of Isotopic Labeling in Spectroscopic Studies

Isotopic labeling is a powerful technique used to simplify complex spectra, assign specific signals, and probe the electronic and structural properties of molecules. wikipedia.org By replacing an atom with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N), researchers can introduce a specific spectroscopic marker. wikipedia.orgacs.org While specific studies detailing the isotopic labeling of this compound are not extensively documented in publicly available literature, the application of these well-established techniques can be extrapolated to provide significant insights into its characterization.

The primary applications involve nuclear magnetic resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy (e.g., Infrared and Raman). wikipedia.org

Deuterium (²H) Labeling

Deuterium labeling is the most common and straightforward isotopic substitution, primarily targeting labile protons, such as those on the amine group of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary amine group (-NH₂) of this compound gives rise to a characteristic signal in a ¹H NMR spectrum. By introducing a deuterium source like D₂O or CD₃OD, a hydrogen-deuterium exchange reaction can be initiated. wikipedia.org Since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the amine protons will decrease in intensity or disappear entirely. nih.gov This technique is invaluable for confirming the assignment of the -NH₂ signal, especially in complex regions of the spectrum.

Mass Spectrometry (MS): In mass spectrometry, the replacement of a hydrogen atom with a deuterium atom results in a mass increase of approximately 1 Dalton per exchange. The amine group of this compound has two exchangeable protons. Therefore, upon deuteration, the molecular ion peak ([M]+) would shift to ([M+2]+), confirming the presence of two labile protons. This method is a simple yet definitive way to enumerate exchangeable protons within a molecule. wikipedia.orgresearchgate.net

Table 1: Expected Spectroscopic Changes upon Deuterium Labeling of this compound

| Spectroscopic Technique | Unlabeled this compound | Deuterated this compound (d₂) | Purpose of Labeling |

| ¹H NMR | Signal for -NH₂ protons present | Signal for -ND₂ protons absent | Signal assignment confirmation |

| Mass Spectrometry | Molecular Ion Peak at m/z = M | Molecular Ion Peak at m/z = M+2 | Enumeration of labile protons |

| Infrared (IR) Spectroscopy | N-H stretching vibrations (~3300-3500 cm⁻¹) | N-D stretching vibrations (~2400-2600 cm⁻¹) | Vibrational mode assignment |

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

Selective incorporation of ¹³C and ¹⁵N isotopes provides a more nuanced approach to spectral analysis, particularly for NMR studies. nih.gov These stable isotopes can be incorporated through synthetic routes using labeled starting materials. chemrxiv.orgacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound contains eleven distinct signals. While computational methods can predict these shifts, unambiguous assignment can be challenging. Synthesizing the molecule with a ¹³C label at a specific position, for instance, at the C2 position of the pyridine ring, would result in a significantly enhanced signal for that carbon. This allows for definitive assignment of that signal and can help clarify the assignments of neighboring carbons through the observation of ¹³C-¹³C coupling constants if multiple labels are used.

¹⁵N NMR Spectroscopy: With two nitrogen atoms—one in the pyridine ring and one in the amine group—this compound presents an ideal case for ¹⁵N labeling. The natural abundance of ¹⁵N is low (0.37%), so labeling is often necessary for detection. wikipedia.org By selectively labeling one nitrogen atom, its chemical environment can be studied directly. Furthermore, the measurement of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants provides unambiguous information about molecular connectivity and structure. nih.gov For example, labeling the amine nitrogen would allow for the precise measurement of coupling to the protons on the C2 carbon of the pyridine ring.

Table 2: Illustrative Applications of ¹³C and ¹⁵N Labeling in NMR Studies

| Isotopic Label | Labeled Position (Example) | Spectroscopic Application | Information Gained |

| ¹³C | C2 (Pyridine Ring) | ¹³C NMR | Unambiguous assignment of the C2 signal. |

| ¹³C | C1' (Cyclohexyl Ring) | ¹³C NMR | Definitive assignment of the carbon attached to the pyridine ring. |

| ¹⁵N | N1 (Pyridine Ring) | ¹⁵N NMR, ¹H-¹⁵N HSQC | Probing the electronic environment of the pyridine ring nitrogen. |

| ¹⁵N | Amine Nitrogen (-NH₂) | ¹⁵N NMR, ¹H-¹⁵N HSQC | Characterizing the exocyclic amine group and its interactions. |

Isotopic Labeling in Vibrational Spectroscopy

Isotopic substitution also affects the vibrational frequencies of a molecule, which can be observed in Infrared (IR) and Raman spectra. libretexts.org The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing a lighter atom with a heavier isotope will cause the vibrational frequency to decrease. libretexts.org

For this compound, deuterating the amine group would cause the N-H stretching and bending modes to shift to lower wavenumbers. This isotopic shift helps to reliably assign these specific vibrational modes without ambiguity, distinguishing them from other modes like C-H stretches that occur in similar spectral regions. libretexts.org

Applications in Advanced Chemical Science and Emerging Technologies

Role as a Synthetic Intermediate and Building Block

5-Cyclohexylpyridin-2-amine is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. Its synthesis is documented in patent literature, highlighting its importance in multi-step synthetic sequences. google.comgoogle.com

The aminopyridine moiety of this compound serves as a versatile handle for the construction of various advanced heterocyclic systems. Aminopyridines are recognized as important precursors for the synthesis of a wide range of heterocyclic compounds. mdpi.com The presence of the amino group allows for a variety of chemical transformations, enabling the fusion of additional rings onto the pyridine (B92270) core or the introduction of diverse substituents. While specific examples of advanced heterocyclic systems derived directly from this compound are primarily found within patent literature for specific applications, the general reactivity of the 2-aminopyridine (B139424) scaffold is well-established for creating diverse chemical libraries. mdpi.comresearchgate.net

The principal application of this compound lies in its role as a building block for the synthesis of complex chemical architectures, particularly those designed for therapeutic purposes. Patent documents disclose its use as a starting material in the synthesis of compounds intended for treating conditions associated with STING (Stimulator of Interferon Genes) activity. google.comgoogle.com In these synthetic pathways, the amine group of this compound is often a key reaction site for forming new carbon-nitrogen bonds, leading to the assembly of larger, more intricate molecular frameworks. google.com

There is limited specific information available in the public domain regarding the derivatization of this compound into functional materials. While the aminopyridine structure, in general, can be a component of fluorescent materials and other functional organic molecules, dedicated research on leveraging this compound for such applications has not been extensively reported. nih.gov

Future Research Directions and Unaddressed Challenges for 5 Cyclohexylpyridin 2 Amine Research

Development of Stereoselective Synthetic Methodologies

Currently, there is a lack of published research detailing the stereoselective synthesis of 5-Cyclohexylpyridin-2-amine. The cyclohexyl group possesses a chiral center if substituted, and the development of synthetic routes that can control the stereochemistry of this ring would be a significant advancement. Future research could focus on asymmetric hydrogenation of a suitable aromatic precursor or the use of chiral auxiliaries to direct the formation of specific stereoisomers. Exploring enzymatic or chemo-catalytic methods for the stereoselective construction of the C-C bond between the pyridine (B92270) and cyclohexane (B81311) rings would also be a valuable endeavor.

Expansion of Mechanistic Understanding Through Advanced In Situ Techniques

The reaction mechanisms for the synthesis of this compound have not been elucidated in the available literature. Advanced in situ spectroscopic techniques, such as ReactIR, in situ NMR, and Raman spectroscopy, could provide invaluable real-time data on reaction intermediates, transition states, and kinetics. This would allow for a deeper understanding of the reaction pathways, enabling optimization of reaction conditions to improve yield, purity, and efficiency. Such studies are crucial for moving from laboratory-scale synthesis to viable industrial processes.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Exploration of Sustainable and Eco-Friendly Chemical Transformations

There is no information available on sustainable or "green" synthetic routes to this compound. Future research should prioritize the development of eco-friendly methodologies, such as employing renewable starting materials, using less hazardous solvents, and developing catalytic systems that minimize waste. Exploring one-pot syntheses or flow chemistry approaches could also contribute to more sustainable production processes. The principles of green chemistry should be a guiding framework for any new synthetic strategies developed for this compound.

Discovery of Novel Chemical Reactivity and Catalytic Phenomena

The chemical reactivity and potential catalytic applications of this compound remain largely uninvestigated. The presence of both a pyridine ring and an amino group suggests potential for a range of chemical transformations and applications. For instance, it could serve as a ligand for transition metal catalysts, potentially influencing the selectivity and activity of catalytic reactions. Investigating its reactivity in various organic transformations, such as cross-coupling reactions or functional group interconversions, could uncover novel chemical phenomena and expand its utility as a building block in organic synthesis.

Q & A

Q. What are the common synthetic routes for preparing 5-Cyclohexylpyridin-2-amine and its derivatives?

Methodological Answer: The synthesis of pyridin-2-amine derivatives typically involves condensation reactions. For example, 5-substituted pyridin-2-amines can be synthesized by reacting pyridin-2-amine precursors with aldehydes or other electrophilic reagents under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF). The reaction may require acid or base catalysis, and intermediates are often purified via column chromatography. Characterization is performed using NMR, IR, and elemental analysis . For cyclohexyl-substituted derivatives, cyclohexyl halides or cyclohexanone (via reductive amination) could serve as cyclohexyl donors.

Q. How are pyridin-2-amine derivatives characterized structurally?

Methodological Answer: Standard characterization includes:

- NMR spectroscopy : and NMR to confirm substitution patterns and cyclohexyl integration.

- Elemental analysis : To verify purity and stoichiometry.

- Mass spectrometry (MS) : For molecular weight confirmation.

For crystalline derivatives, single-crystal X-ray diffraction can resolve bond angles and intermolecular interactions (e.g., hydrogen bonding or halogen⋯halogen contacts) .

Q. What preliminary biological assays are used to evaluate pyridin-2-amine derivatives?

Methodological Answer: Initial screening often focuses on antibacterial activity using:

- Disk diffusion assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution.

Compounds showing promise are advanced to QSAR studies to correlate electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (log P) parameters with activity .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound derivatives for enhanced bioactivity?

Methodological Answer: QSAR studies using software like MOE or Schrödinger involve:

- Descriptor calculation : Log P (lipophilicity), molar refractivity (steric effects), and electronic parameters (e.g., dipole moments).

- Regression analysis : To derive equations linking descriptors to activity (e.g., antibacterial IC).

For example, a QSAR model for pyridin-2-amine derivatives revealed that high log P and moderate steric bulk improve membrane permeability and target binding . Substituents on the cyclohexyl group (e.g., electron-withdrawing groups) can be tuned to optimize these parameters.

Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?

Methodological Answer: X-ray crystallography reveals that hydrogen bonding between amine groups and pyridine N-atoms often forms cyclic dimers, stabilizing the crystal lattice. For example, in 3-chloropyridin-2-amine, N–H⋯N hydrogen bonds create centrosymmetric dimers, while Cl⋯Cl interactions (3.278 Å) contribute to packing . For 5-cyclohexyl derivatives, steric hindrance from the cyclohexyl group may alter packing motifs, requiring temperature-controlled crystallization trials.

Q. How can conflicting biological activity data for structurally similar derivatives be resolved?

Methodological Answer: Contradictions may arise from:

- Experimental variability : Standardize MIC assays using CLSI guidelines.

- Substituent effects : Compare electronic (e.g., meta- vs. para-substitution) and steric profiles.

- Solubility differences : Measure log P and aqueous solubility to assess bioavailability.

For instance, fluorinated derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) may exhibit altered membrane permeability due to increased lipophilicity, explaining activity discrepancies .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify nucleophilic sites (e.g., amine group).

- Calculate activation energies for reactions with electrophiles (e.g., alkyl halides).

- Simulate transition states to optimize reaction conditions (e.g., solvent, temperature) .

Methodological Best Practices

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Methodological Answer:

- Use Schlenk lines or gloveboxes for sensitive reactions.

- Purge solvents with inert gases (N, Ar).

- Store intermediates under anhydrous conditions (e.g., molecular sieves).

Safety protocols for similar amines (e.g., (5-chlorothiophen-2-ylmethyl)-methyl-amine) recommend avoiding skin contact and using explosion-proof equipment .

Q. What statistical methods validate QSAR models for pyridin-2-amine derivatives?

Methodological Answer:

- Cross-validation : Leave-one-out or k-fold to assess model robustness.

- External validation : Use a test set of compounds not included in training.

- Metrics : Report , , and root mean square error (RMSE).

In a study on pyridin-2-amine imines, a QSAR model with and was deemed predictive .

Data Presentation Guidelines

- Tables : Include substituent effects on log P, MIC, and crystallographic parameters.

- Figures : Highlight hydrogen-bonding motifs from X-ray data or QSAR correlation plots.

- Units : Use SI units (e.g., nM for IC, Å for bond lengths).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.